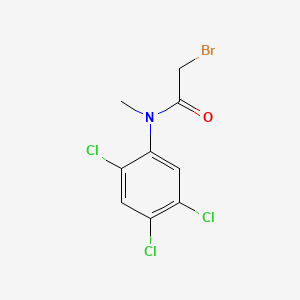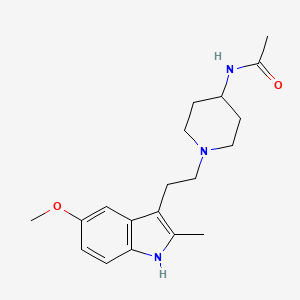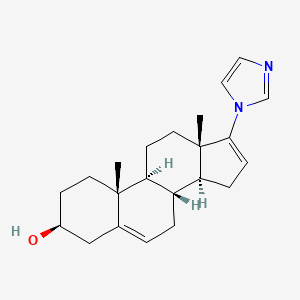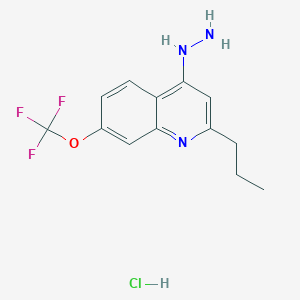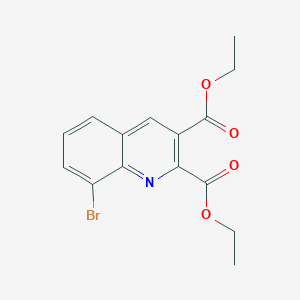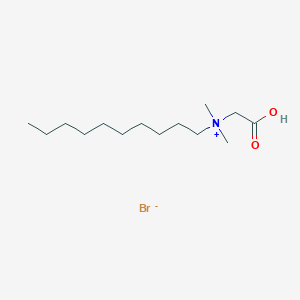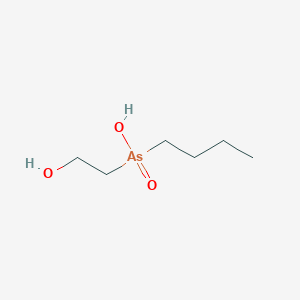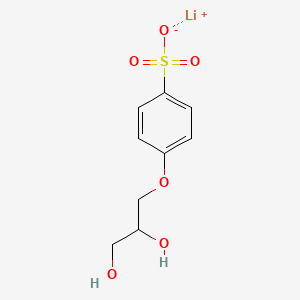
Lithium 4-sulfophenoxy-2,3-propanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium 4-(2,3-dihydroxypropoxy)benzenesulfonate is a chemical compound with the molecular formula C9H11LiO6S and a molecular weight of 254.20 g/mol. This compound is characterized by the presence of a lithium ion, a benzenesulfonate group, and a 2,3-dihydroxypropoxy moiety. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of lithium 4-(2,3-dihydroxypropoxy)benzenesulfonate typically involves the reaction of 4-hydroxybenzenesulfonic acid with 2,3-epoxypropyl ether in the presence of a lithium base. The reaction conditions often include a solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography techniques.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Lithium 4-(2,3-dihydroxypropoxy)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The benzenesulfonate group can undergo nucleophilic substitution reactions with reagents such as alkyl halides, leading to the formation of alkylated products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or water, and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Lithium 4-(2,3-dihydroxypropoxy)benzenesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of lithium 4-(2,3-dihydroxypropoxy)benzenesulfonate involves its interaction with molecular targets and pathways within cells. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling and metabolic processes. For example, it may inhibit certain enzymes involved in the synthesis of neurotransmitters, thereby affecting neuronal function and behavior .
類似化合物との比較
Lithium 4-(2,3-dihydroxypropoxy)benzenesulfonate can be compared with other similar compounds, such as:
Lithium benzenesulfonate: Lacks the 2,3-dihydroxypropoxy group, resulting in different chemical properties and reactivity.
Sodium 4-(2,3-dihydroxypropoxy)benzenesulfonate: Similar structure but with a sodium ion instead of lithium, leading to variations in solubility and biological activity.
Potassium 4-(2,3-dihydroxypropoxy)benzenesulfonate: Similar to the sodium salt but with a potassium ion, affecting its chemical behavior and applications.
The uniqueness of lithium 4-(2,3-dihydroxypropoxy)benzenesulfonate lies in its specific combination of functional groups and the presence of a lithium ion, which imparts distinct chemical and biological properties.
特性
CAS番号 |
32014-19-0 |
|---|---|
分子式 |
C9H11LiO6S |
分子量 |
254.2 g/mol |
IUPAC名 |
lithium;4-(2,3-dihydroxypropoxy)benzenesulfonate |
InChI |
InChI=1S/C9H12O6S.Li/c10-5-7(11)6-15-8-1-3-9(4-2-8)16(12,13)14;/h1-4,7,10-11H,5-6H2,(H,12,13,14);/q;+1/p-1 |
InChIキー |
CEFAXJFSLXZVJN-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1=CC(=CC=C1OCC(CO)O)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1H-Indole, 2,3-dihydro-2-[[(4-methoxyphenyl)azo]methylene]-1,3,3-trimethyl-](/img/structure/B13741718.png)
